

Odor and flavor profile of 2-Ethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylpyrazine**

Cat. No.: **B082492**

[Get Quote](#)

An In-depth Technical Guide to the Odor and Flavor Profile of **2-Ethyl-5-methylpyrazine**

Introduction

2-Ethyl-5-methylpyrazine (CAS No. 13360-64-0) is a heterocyclic, nitrogen-containing volatile organic compound that plays a crucial role in the sensory profile of numerous thermally processed foods.^[1] As a member of the pyrazine class, it is renowned for its potent and characteristic aroma, which is primarily generated during the Maillard reaction between amino acids and reducing sugars.^{[1][2]} This compound is a key flavoring agent and fragrance ingredient, valued for its ability to impart desirable nutty, roasted, and savory notes.^{[2][3]} It is naturally found in a variety of products, including coffee, chocolate, baked goods, roasted nuts, and some savory snacks.^{[1][2][4]} This technical guide provides a comprehensive overview of the odor and flavor profile of **2-Ethyl-5-methylpyrazine**, its formation pathways, and the detailed experimental protocols used for its sensory and instrumental analysis.

Sensory Profile: Odor and Flavor

The organoleptic properties of **2-Ethyl-5-methylpyrazine** are complex and highly sought after by flavorists. Its aroma is predominantly characterized by strong nutty and roasted notes.^{[3][4]} Depending on its concentration and the food matrix, its profile can encompass a wide range of descriptors.

Primary Descriptors:

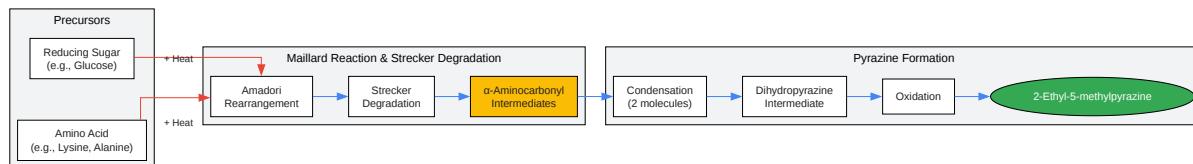
- Nutty: A dominant characteristic, often compared to roasted peanuts or hazelnuts.[2][5]
- Roasted: Reminiscent of roasted coffee beans, cocoa, and toasted barley.[5][6]
- Earthy: A subtle, underlying earthy note is often present.[4]

Secondary and Tertiary Descriptors:

- Coffee-like[2][5]
- Cocoa/Chocolate-like[1][5]
- Bready/Toasted[2]
- Grassy[1][7]
- Savory[2][3]
- Sweet and Pungent[8]

This versatile profile makes **2-Ethyl-5-methylpyrazine** an indispensable component for building and enhancing the flavor of a wide array of food products, from boosting the richness of coffee and chocolate to adding a satisfying toasted character to snacks and baked goods.[2]

Quantitative and Physicochemical Data


A summary of key identification numbers, regulatory status, and physical properties for **2-Ethyl-5-methylpyrazine** is provided below.

Parameter	Value	Reference
Chemical Name	2-Ethyl-5-methylpyrazine	[1]
Synonyms	2-Methyl-5-ethylpyrazine; 5-Ethyl-2-methylpyrazine	[9] [10]
CAS Number	13360-64-0	[1] [10]
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [10]
Molecular Weight	122.17 g/mol	[1]
FEMA Number	3154	[1] [11]
JECFA Number	770	[1]
Regulatory Status	JECFA: No safety concern at current intake levels as a flavoring agent.	[1] [11]
Appearance	Colorless to slightly yellow liquid	[1] [5]
Odor	Nutty, roasted, grassy	[1] [5]
Boiling Point	57.0 °C @ 10.00 mm Hg	[5]
Flash Point	58.89 °C (138.00 °F)	[5]
Solubility	Soluble in water and organic solvents	[1] [5]

Biochemical Formation Pathway

2-Ethyl-5-methylpyrazine is a well-known product of the Maillard reaction.[\[1\]](#) This complex series of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar with an amino compound (typically an amino acid) upon heating. The subsequent cascade of reactions, including Strecker degradation, leads to the formation of α -aminocarbonyl intermediates, which are the direct precursors to pyrazines. Two molecules of these intermediates condense to form a dihydropyrazine ring, which is then oxidized to the stable, aromatic pyrazine. Specific amino acids can influence the resulting pyrazine structure; for

instance, lysine-containing reaction mixtures are known to produce **2-ethyl-5-methylpyrazine**, while alanine can contribute the C2 element of the ethyl group.[12][13]

[Click to download full resolution via product page](#)

Caption: Simplified Maillard reaction pathway for **2-Ethyl-5-methylpyrazine** formation.

Experimental Protocols

The characterization of **2-Ethyl-5-methylpyrazine**'s flavor profile relies on a combination of sensory evaluation and instrumental analysis.

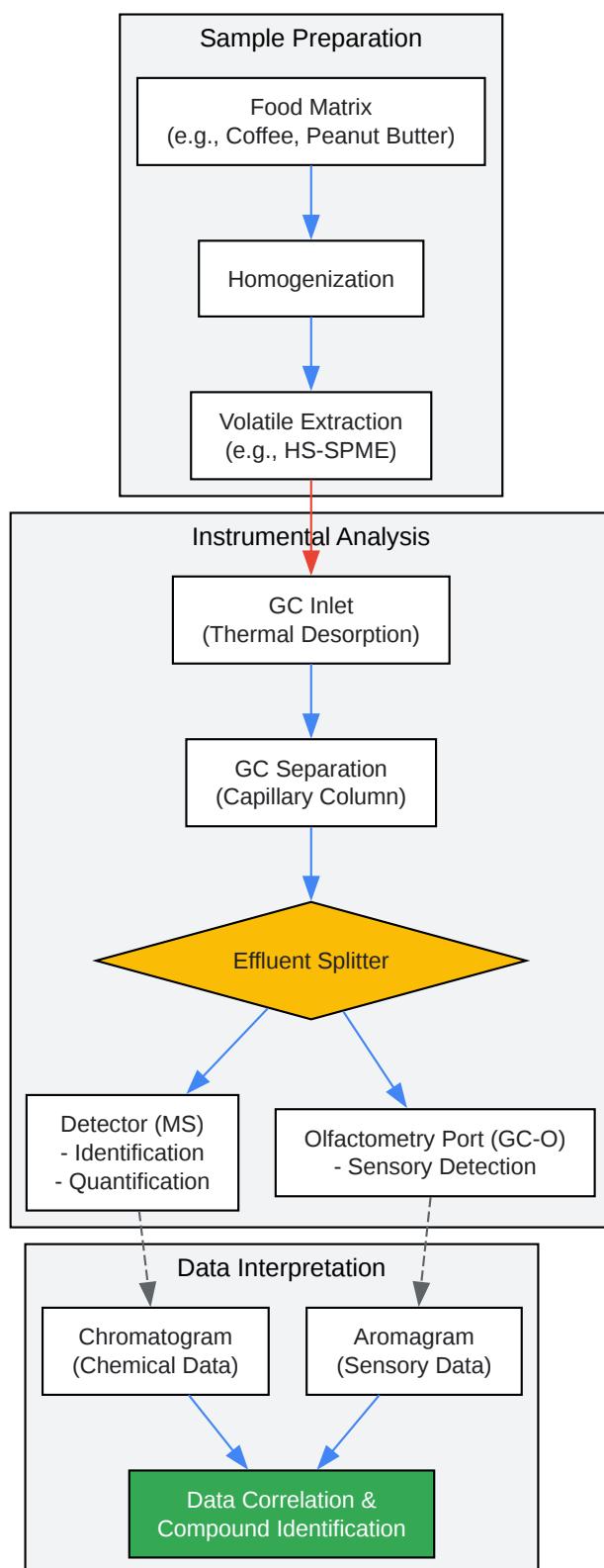
Protocol 1: Descriptive Sensory Analysis

Objective: To qualitatively and quantitatively describe the sensory attributes of **2-Ethyl-5-methylpyrazine** using a trained human panel.

Methodology:

- Panelist Selection and Training:
 - Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and availability.
 - Conduct training sessions over several weeks.[14][15] Panelists are familiarized with a range of aroma standards relevant to pyrazines (e.g., nutty, roasted, coffee, cocoa, earthy).

- Develop a standardized lexicon of sensory descriptors with reference standards for each attribute to ensure panelist calibration and consistency.[14]
- Sample Preparation:
 - Prepare a stock solution of **2-Ethyl-5-methylpyrazine** in a neutral solvent (e.g., propylene glycol or water).
 - Create a series of dilutions to be evaluated. For flavor analysis, the compound is incorporated into a simple, neutral food base (e.g., unsalted cracker dough, sugar water) at various concentrations. A control sample (blank base) must be included.
- Evaluation Procedure:
 - Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and air circulation).
 - Samples are coded with random three-digit numbers to prevent bias.
 - Panelists evaluate the samples for aroma (orthonasal) and then flavor (retronasal), rating the intensity of each previously agreed-upon descriptor on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
- Data Analysis:
 - Intensity ratings are converted to numerical data.
 - Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between samples.
 - Results are often visualized using spider or radar plots to compare the sensory profiles of different concentrations.


Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active compounds, including **2-Ethyl-5-methylpyrazine**, in a complex volatile mixture extracted from a food product.

Methodology:

- **Volatile Compound Extraction (HS-SPME):**
 - Sample Preparation: Homogenize 2-5 g of the food sample (e.g., ground roasted coffee) and place it into a 20 mL headspace vial.[\[16\]](#) An internal standard may be added for subsequent quantification.
 - Extraction: The vial is sealed and heated (e.g., 80°C for 20 minutes) with agitation to allow volatile compounds to partition into the headspace.[\[16\]](#)
 - Adsorption: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[\[16\]](#)
- **GC-O System Analysis:**
 - Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the GC column.[\[16\]](#)
 - Separation: The compounds are separated based on their volatility and affinity for the stationary phase of the capillary column (e.g., DB-WAXplus).[\[17\]](#)
 - Detection: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector), while the other portion is directed to a sniffing port.
 - Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived aroma.[\[18\]](#)[\[19\]](#)
- **Data Analysis:**
 - The data from the chemical detector (chromatogram) is aligned with the sensory data from the olfactometry assessment (aromagram).

- This allows for the identification of the specific compound responsible for each aroma event. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of each odorant.[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of volatile flavor compounds.

Conclusion

2-Ethyl-5-methylpyrazine is a cornerstone flavor compound, providing essential nutty, roasted, and savory notes that define many of our most enjoyed foods. Its formation is intrinsically linked to thermal processing through the Maillard reaction, making it a key indicator of cooked flavor development. A thorough understanding of its sensory profile, achieved through rigorous descriptive analysis and advanced instrumental techniques like GC-O, is vital for food scientists and researchers. This knowledge enables the precise control and optimization of flavor in product development, ensuring the creation of appealing and high-quality consumer goods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodsentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. coffee pyrazine, 13360-64-0 [thegoodsentscompany.com]
- 8. The Kovats Retention Index: 2-Ethyl-5-methylpyrazine (C7H10N2) [pherobase.com]
- 9. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 10. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. datapdf.com [datapdf.com]

- 14. The Role of Sensory Evaluation and Taste Panels in Product Development - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 15. Meet FlavorActiV's Global Sensory Panel Experts [flavoractiv.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. imreblank.ch [imreblank.ch]
- To cite this document: BenchChem. [Odor and flavor profile of 2-Ethyl-5-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082492#odor-and-flavor-profile-of-2-ethyl-5-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com